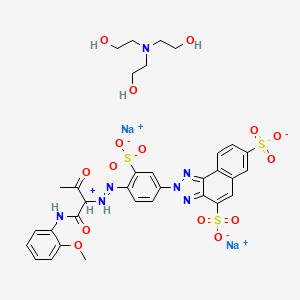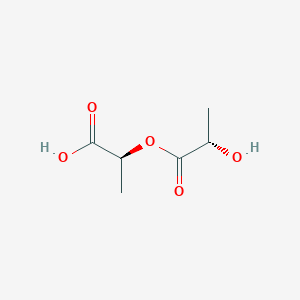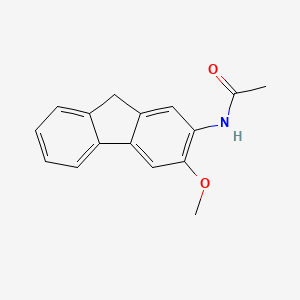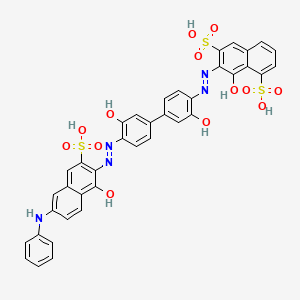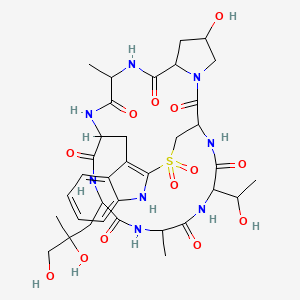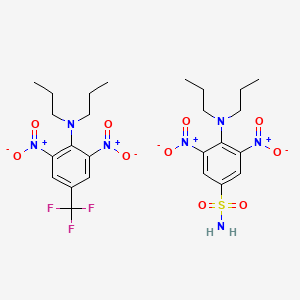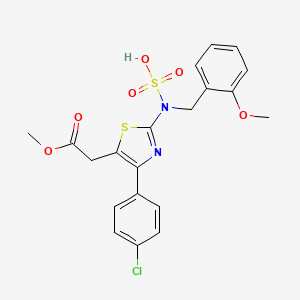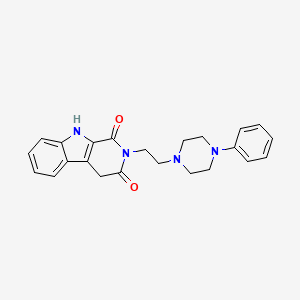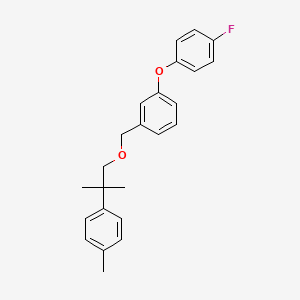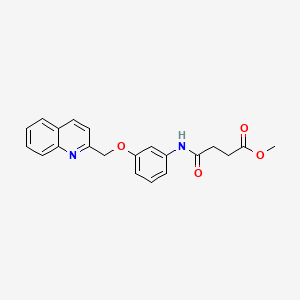
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxy-2-quinolinone with 2-substituted-3-dimethylaminoacrylic acid methyl ester in the presence of acetic acid. This reaction yields pyrano[3,2-c]quinoline-2,5(2H,6H)-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce different quinoline analogs .
Aplicaciones Científicas De Investigación
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester has several scientific research applications:
Chemistry: The compound is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester involves its interaction with specific molecular targets and pathways. The quinoline moiety in the compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-Hydroxy-2-quinolinone
- 2-Hydroxyquinoline
- 4-Hydroxyquinoline
Uniqueness
Butanoic acid, 4-oxo-4-((3-(2-quinolinylmethoxy)phenyl)amino)-, methyl ester is unique due to its specific substitution pattern and the presence of the butanoic acid ester group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other quinoline derivatives .
Propiedades
Número CAS |
102649-84-3 |
|---|---|
Fórmula molecular |
C21H20N2O4 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
methyl 4-oxo-4-[3-(quinolin-2-ylmethoxy)anilino]butanoate |
InChI |
InChI=1S/C21H20N2O4/c1-26-21(25)12-11-20(24)23-16-6-4-7-18(13-16)27-14-17-10-9-15-5-2-3-8-19(15)22-17/h2-10,13H,11-12,14H2,1H3,(H,23,24) |
Clave InChI |
YMLLITAADRUCSB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)NC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


